3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylphenyl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with acetophenone derivatives in the presence of a base such as potassium hydroxide. This reaction forms a chalcone intermediate, which then undergoes cyclization with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where halogens or nitro groups are introduced into the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylphenyl)-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylphenyl)-1H-pyrazole
Uniqueness
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the aromatic rings and the presence of multiple methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H30N2O4 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C28H30N2O4/c1-7-22-27(19-11-13-23(31-3)25(16-19)33-5)29-30(21-10-8-9-18(2)15-21)28(22)20-12-14-24(32-4)26(17-20)34-6/h8-17H,7H2,1-6H3 |
InChI Key |
KETRIDGBTXDBDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=CC(=C3)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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